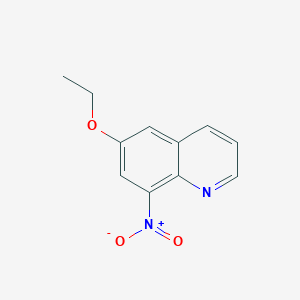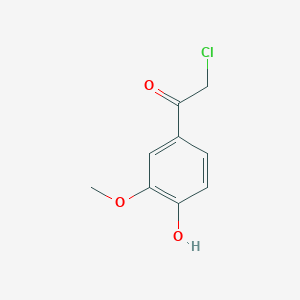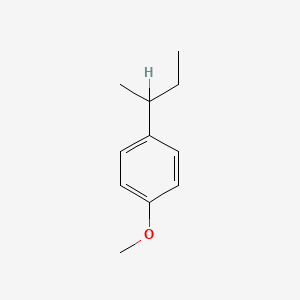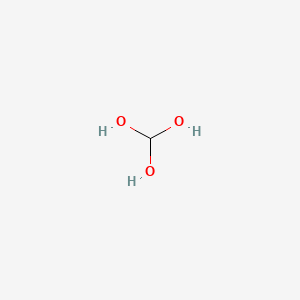
4-Bromobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldoxime, where a bromine atom is substituted at the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding 4-bromobenzaldoxime as a crystalline solid .
Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldoxime are not extensively documented, the general approach involves the large-scale synthesis of 4-bromobenzaldehyde followed by its conversion to the oxime using hydroxylamine hydrochloride. The process is optimized for high yield and purity, often involving recrystallization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-bromobenzonitrile using oxidizing agents such as phosphoric acid diethyl ester.
Reduction: Reduction of 4-bromobenzaldoxime can yield 4-bromoaniline under specific conditions.
Substitution: The bromine atom in 4-bromobenzaldoxime can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Phosphoric acid diethyl ester, triethylamine, acetonitrile, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol, elevated temperature.
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Major Products:
Oxidation: 4-Bromobenzonitrile
Reduction: 4-Bromoaniline
Substitution: Various substituted benzaldoximes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzaldehyde oxime has several applications in scientific research:
Biology: Studies have explored its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-bromobenzaldoxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine atom and the oxime group allows it to participate in a wide range of chemical transformations. Its molecular targets and pathways depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Benzaldoxime: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
4-Chlorobenzaldoxime: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluorobenzaldoxime: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 4-Bromobenzaldehyde oxime is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H6BrNO |
|---|---|
Molekulargewicht |
200.03 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H |
InChI-Schlüssel |
UIIZGAXKZZRCBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NO)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]cyclopentanemethanamine](/img/structure/B8790149.png)
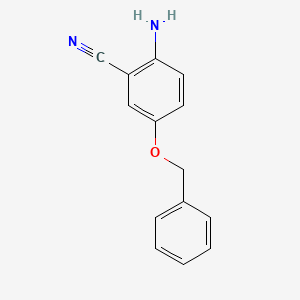
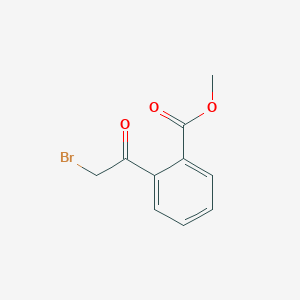
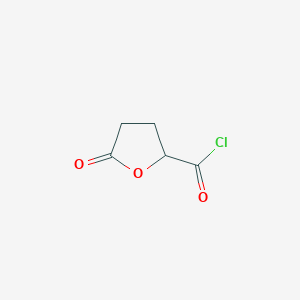
![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B8790167.png)
![Di-tert-butyl (2,3-dichlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate](/img/structure/B8790170.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidine](/img/structure/B8790181.png)
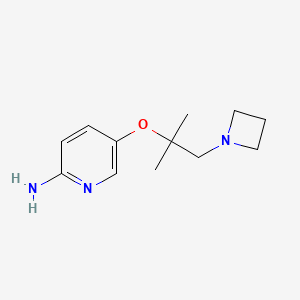
![(4H-pyrrolo[2,3-d]thiazol-5-yl)methanol](/img/structure/B8790208.png)
